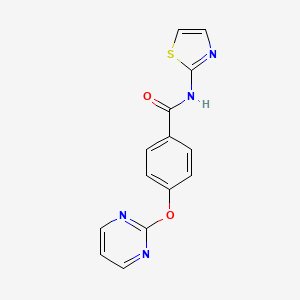
3-(2-chlorophenyl)-N-isopropylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of poly(N-isopropylacrylamide) derivatives, including compounds similar to 3-(2-chlorophenyl)-N-isopropylacrylamide, often involves atom transfer radical polymerization (ATRP). This method allows the incorporation of aromatic end groups into the polymer chain, resulting in polymers with narrow polydispersity indices and precise molecular weights. The modification with aromatic groups like 2-chlorophenyl can introduce specific functionalities and improve the material's physical and chemical properties (Tao et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been studied using various spectroscopic techniques. For instance, X-ray photoelectron spectroscopy (XPS) and fluorescence spectroscopy have been employed to characterize the bonding and functional groups present in the polymer chains, revealing interactions between the incorporated metals and the polymer backbone (Tao et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of poly(N-isopropylacrylamide) derivatives can be significantly altered by introducing specific functional groups. For example, the conjugation with lipids or other hydrophobic groups can lead to the formation of thermoresponsive lipid mesophases, which exhibit unique phase transition behaviors in response to temperature changes (Hay et al., 2004).
Physical Properties Analysis
The physical properties of these polymers, such as their lower critical solution temperatures (LCSTs), can be fine-tuned by adjusting the molecular weight and the nature of the end groups. Polymers with lower molecular weights and specific end-group functionalities show distinct LCST behavior, which is crucial for applications requiring temperature-sensitive phase transitions (Akiyama & Tamaoki, 2007).
Chemical Properties Analysis
The introduction of 2-chlorophenyl groups into the poly(N-isopropylacrylamide) backbone alters the chemical properties, enabling the formation of complexes with metals or other chemical entities. These modifications can enhance the fluorescence and thermosensitivity of the polymers, making them suitable for various applications, including sensors and drug delivery systems (Tao et al., 2011).
科学的研究の応用
Thermosensitive and Fluorescent Polymers
Polymers incorporating N-isopropylacrylamide units, such as Poly(N-isopropylacrylamide) with aromatic end groups (Ar-PNIPAM), have been synthesized and further modified to include Europium(III) (Eu(III)) complexes. These modifications imbue the polymers with thermosensitive and fluorescent properties, making them potential candidates for applications in materials science and bioimaging. The Eu(III) complexes attached to the polymer chains exhibit enhanced fluorescence, particularly at 613 nm, which is approximately 22 to 33 times more intense than that of Eu(III) alone. The presence of Eu(III) also slightly increases the lower critical solution temperatures (LCSTs) of the polymers compared to PNIPAM, suggesting potential uses in smart materials and sensors that respond to temperature changes (Tao et al., 2011).
Photoinduced Phase Transitions
The integration of azobenzene derivatives with N-isopropylacrylamide polymers through atom transfer radical polymerization (ATRP) yields polymers with terminal azobenzene units. These polymers display reversible changes in their lower critical solution temperatures in response to photoisomerization of the azobenzene moieties from E to Z configurations. The degree of this temperature shift can exceed 10°C, dependent on the polymer's molecular weight. This characteristic suggests applications in optically controlled smart materials, where the physical properties of the material can be manipulated using light (Akiyama & Tamaoki, 2007).
LCST Tuning with Ionic Liquids
Copolymers of N-isopropylacrylamide and various imidazolium-based ionic liquids (ILs) have been synthesized to explore the tunability of the LCST phenomenon. The structure of the ILs, particularly the alkyl chain length and counter anion type, significantly influences the LCST behavior of the resulting copolymers. These findings open up possibilities for creating polymers with customized LCSTs for specific applications in biotechnology and nanotechnology, where precise control over temperature-responsive behavior is crucial (Jain et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-9(2)14-12(15)8-7-10-5-3-4-6-11(10)13/h3-9H,1-2H3,(H,14,15)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNKHWCGYSSWET-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C=CC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C=C/C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5502072.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5502080.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5502094.png)
![2-(3-methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502104.png)

![2-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5502107.png)
![N-(2-{1-methyl-5-[(phenylsulfonyl)amino]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5502111.png)

![8-(3-fluoro-2-pyridinyl)-2-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5502122.png)
![2-(2-methylphenyl)-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5502138.png)
![N-{4-[1-(cyanomethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B5502148.png)
![(3R*,4R*)-3-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5502156.png)
